molecular formula C3H9BO3 B13106503 (3-Hydroxypropyl)boronic acid

(3-Hydroxypropyl)boronic acid

Cat. No.: B13106503
M. Wt: 103.92 g/mol
InChI Key: RCMSHEVGMLRIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxypropyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Hydroxypropyl)boronic acid involves the hydroboration of alkenes. This process typically uses borane (BH3) or its derivatives, which add across the double bond of an alkene to form the corresponding boronic acid. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods: On an industrial scale, this compound can be produced through the electrophilic trapping of an organometallic reagent with a boric ester. This method involves the reaction of an organometallic compound, such as an organolithium or Grignard reagent, with a boric ester like trimethyl borate (B(OMe)3) at low temperatures to prevent over-alkylation .

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypropyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic esters or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Hydroxypropyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-Hydroxypropyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with a wide range of biological molecules, making it useful in the design of sensors and therapeutic agents. The molecular targets and pathways involved in these interactions include enzymes, proteins, and other biomolecules that contain hydroxyl or amino groups .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (3-Hydroxypropyl)boronic acid is unique among boronic acids due to its specific structure, which includes a hydroxypropyl group. This structure imparts unique reactivity and binding properties, making it particularly useful in applications that require the formation of reversible covalent bonds with biological molecules. In comparison, phenylboronic acid and methylboronic acid have different substituents, which affect their reactivity and applications. Vinylboronic acid, on the other hand, is more reactive due to the presence of a vinyl group, making it suitable for different types of chemical reactions .

Properties

IUPAC Name

3-hydroxypropylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO3/c5-3-1-2-4(6)7/h5-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMSHEVGMLRIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.